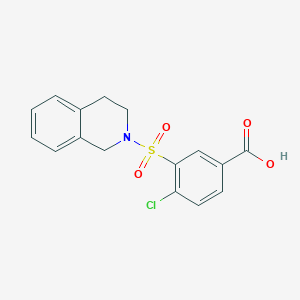
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a THIQ scaffold, a benzoic acid group, and a chlorosulfonyl group . The THIQ scaffold is a heterocyclic structure that is an important class in isoquinoline alkaloids .Chemical Reactions Analysis
The chemical reactions involving THIQ-based compounds are diverse and can lead to a variety of products. The cyclization of an N-acyl derivative of β-phenylethylamine is a common reaction in the synthesis of these compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 351.81 . It is a powder at room temperature . The InChI code for this compound is 1S/C16H14ClNO4S/c17-14-6-5-12 (16 (19)20)9-15 (14)23 (21,22)18-8-7-11-3-1-2-4-13 (11)10-18/h1-6,9H,7-8,10H2, (H,19,20) .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by K. Redda, Madhavi Gangapuram, and Tiffany Ardley highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally related to 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid, as anticancer agents. The research emphasized the tetrahydroisoquinoline moiety's presence in biologically active molecules and explored its anticancer properties, showing significant cytotoxicity against breast cancer cell lines. This indicates the potential of such derivatives for developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Synthetic Chemistry Applications
Copper-mediated Ortho C-H Sulfonylation : Jidan Liu and colleagues demonstrated a copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, a process relevant to the synthesis of compounds like this compound. This method enables the creation of various aryl sulfones with excellent regioselectivity, indicating its utility in synthesizing sulfonylated benzoic acid derivatives (Liu et al., 2015).
Tungstophosphoric Acid Catalyzed Synthesis : The work by R. Pingaew and colleagues involves the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline analogs via an eco-friendly protocol. This research is pertinent to the synthesis and functionalization of sulfonyl tetrahydroisoquinolines, showcasing an efficient route to create derivatives for further pharmaceutical exploration (Pingaew et al., 2013).
Eco-Friendly Synthesis of Sulfonamide and Sulfonate Derivatives : A study by Z. Almarhoon and colleagues reported a simple and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives. This research could be relevant to the environmentally conscious production of sulfonyl benzoic acid derivatives, including those related to this compound, highlighting the method's potential for green chemistry applications (Almarhoon et al., 2019).
Wirkmechanismus
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it is expected that future research will continue to explore the potential of THIQ-based compounds in various applications, particularly in the treatment of infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-14-6-5-12(16(19)20)9-15(14)23(21,22)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYVOQBUPXDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)
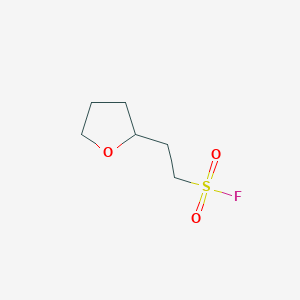
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

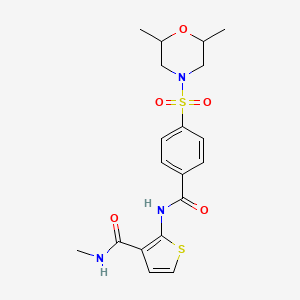

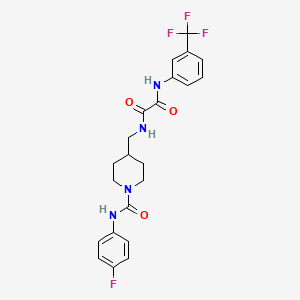
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)
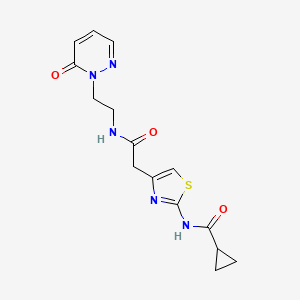
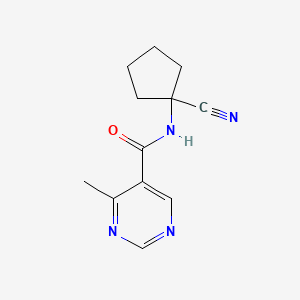
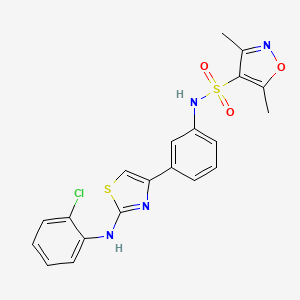

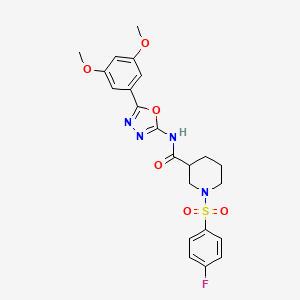
![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)
